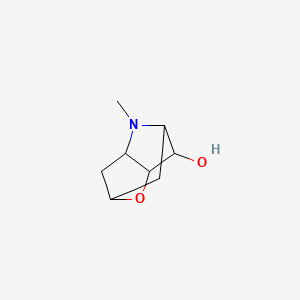

Scopoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-9-5-2-4-3-6(9)8(11-4)7(5)10/h4-8,10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGPURSNXMUDAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC3CC1C(C2O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871682 | |

| Record name | 4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20811-63-6, 487-27-4 | |

| Record name | Hexahydro-4-methyl-2,5-methano-2H-furo[3,2-b]pyrrol-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20811-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scopoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Scopoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Scopolamine: A Technical Guide for Researchers

An in-depth exploration of the molecular interactions, signaling cascades, and functional consequences of scopolamine (B1681570), a non-selective muscarinic acetylcholine (B1216132) receptor antagonist.

This technical guide provides a comprehensive overview of the mechanism of action of scopolamine, tailored for researchers, scientists, and drug development professionals. It delves into the molecular pharmacology of scopolamine, detailing its interactions with muscarinic acetylcholine receptors, the subsequent downstream signaling pathways, and the physiological and behavioral outcomes. This document synthesizes quantitative data, outlines key experimental protocols, and provides visual representations of the core mechanisms to facilitate a deeper understanding of this widely used pharmacological tool and therapeutic agent.

Molecular Target and Binding Affinity

Scopolamine exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] It is a tropane (B1204802) alkaloid that structurally mimics the endogenous neurotransmitter acetylcholine (ACh), allowing it to bind to the orthosteric site of mAChRs without activating them.[2] This competitive antagonism blocks the binding of ACh, thereby inhibiting cholinergic neurotransmission.[1]

Scopolamine is characterized as a non-selective muscarinic antagonist, as it exhibits high affinity for all five subtypes of muscarinic receptors (M1-M5).[3] However, there are subtle differences in its binding affinity across these subtypes. The inhibitory constant (Ki) is a measure of the concentration of an antagonist required to occupy 50% of the receptors in the absence of the agonist. A lower Ki value indicates a higher binding affinity.

| Muscarinic Receptor Subtype | Scopolamine Kᵢ (nM) | Reference |

| M1 | 0.83 | [4] |

| M2 | 5.3 | [4] |

| M3 | 0.34 | [4] |

| M4 | 0.38 | [4] |

| M5 | 0.34 | [4] |

Downstream Signaling Pathways

The physiological effects of scopolamine are a direct consequence of its blockade of the distinct signaling pathways coupled to each muscarinic receptor subtype. These receptors are G protein-coupled receptors (GPCRs), and their activation by an agonist initiates a cascade of intracellular events.[5] Scopolamine's antagonism prevents these cascades from occurring.

Muscarinic receptors are broadly divided into two major signaling pathways based on their G protein coupling:

-

Gq/11-coupled receptors (M1, M3, M5): These receptors, upon agonist binding, activate the Gq/11 family of G proteins.[5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6] The resulting increase in intracellular calcium and PKC activation leads to a variety of cellular responses, including smooth muscle contraction, glandular secretion, and neuronal excitation.[5]

-

Gi/o-coupled receptors (M2, M4): These receptors couple to the Gi/o family of G proteins.[7] Agonist activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7] Additionally, the βγ subunits of the Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in neuronal excitability and heart rate.[8]

The following diagrams illustrate the signaling pathways inhibited by scopolamine.

Figure 1: Antagonism of Gq/11-coupled muscarinic receptor signaling by scopolamine.

Figure 2: Antagonism of Gi/o-coupled muscarinic receptor signaling by scopolamine.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of scopolamine vary depending on the route of administration. Understanding its pharmacokinetic profile is crucial for both therapeutic applications and experimental design.

| Parameter | Transdermal (1.5 mg patch) | Oral (0.5 mg) | Intravenous (0.4-0.5 mg) | Intranasal (0.1-0.4 mg) |

| Cₘₐₓ (ng/mL) | 0.1 | 0.54 ± 0.1 | 5.00 ± 0.43 | Dose-dependent increase |

| Tₘₐₓ | 8 hours | 23.5 ± 8.2 min | 5.00 min | Rapid |

| AUC (ng·min/mL) | N/A | 50.77 ± 1.76 | 369.4 ± 2.2 | Dose-dependent increase |

| Half-life (t½) | 2-4 hours | 63.7 ± 1.3 min | 4.5 ± 1.7 hours | N/A |

| Bioavailability (%) | N/A | 13.0 ± 1 | 100 | Higher than oral |

Data compiled from multiple sources.[9][10][11]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of scopolamine.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of scopolamine for muscarinic receptors.[12][13]

Objective: To quantify the affinity of scopolamine for each of the five muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5).

-

Radioligand, e.g., [³H]N-methylscopolamine ([³H]NMS).

-

Non-labeled scopolamine.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor subtype in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation to each well.

-

Competition Binding: Add increasing concentrations of non-labeled scopolamine to the wells.

-

Radioligand Addition: Add a fixed concentration of [³H]NMS to all wells.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Dry the filters and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]NMS as a function of the log concentration of scopolamine. The IC₅₀ (concentration of scopolamine that inhibits 50% of specific [³H]NMS binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. benchchem.com [benchchem.com]

- 2. mmpc.org [mmpc.org]

- 3. M1 and m2 muscarinic receptor subtypes regulate antidepressant-like effects of the rapidly acting antidepressant scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Muscarinic Acetylcholine Receptors [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Acetylcholine - Wikipedia [en.wikipedia.org]

- 8. Structures of the M1 and M2 muscarinic acetylcholine receptor/G-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journal.unnes.ac.id [journal.unnes.ac.id]

- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 11. researchgate.net [researchgate.net]

- 12. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

A Technical Guide to Scopolamine's Effects on Cholinergic Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pharmacological effects of scopolamine (B1681570) on cholinergic signaling pathways. Scopolamine, a tropane (B1204802) alkaloid, serves as a cornerstone tool in neuroscience research for its potent, reversible antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its ability to induce transient cognitive deficits, particularly in memory, makes it an invaluable agent for modeling cholinergic hypofunction characteristic of neurodegenerative disorders like Alzheimer's disease.[1][2][3] This document details its mechanism of action, receptor binding affinities, impact on downstream second messenger systems, and common experimental protocols.

Core Mechanism of Action

Scopolamine is a non-selective, competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[3][4] It readily crosses the blood-brain barrier and binds to the same site as the endogenous neurotransmitter, acetylcholine (ACh), on all five muscarinic receptor subtypes (M1-M5).[4][5] By competitively inhibiting these receptors, scopolamine blocks the signal transduction initiated by ACh, thereby disrupting normal parasympathetic and central cholinergic neurotransmission.[4][5][6][7] This blockade is the primary mechanism underlying its diverse physiological and cognitive effects, which range from antiemetic and sedative properties to the induction of amnesia.[3][4][8]

An interesting consequence of this blockade, particularly at presynaptic M2 autoreceptors, is a paradoxical increase in the extracellular concentration of acetylcholine in various brain regions, including the hippocampus, frontal cortex, and striatum.[9][10][11][12] This is due to the interruption of the negative feedback loop that normally regulates ACh release.

Quantitative Receptor Binding Affinity

Scopolamine's non-selective profile means it binds with high affinity to all five muscarinic receptor subtypes (M1-M5). However, there are slight variations in its binding affinity (Ki), which is a measure of the concentration required to occupy 50% of the receptors. Lower Ki values indicate higher binding affinity. The data presented below is compiled from binding assays on human (h) muscarinic receptors.

| Receptor Subtype | Scopolamine Binding Affinity (Ki) in nM | Primary G-Protein Coupling |

| hM1 | 0.83 | Gq/11[8] |

| hM2 | 5.3 | Gi/o[8] |

| hM3 | 0.34 | Gq/11[8] |

| hM4 | 0.38 | Gi/o[8] |

| hM5 | 0.34 | Gq/11[8] |

| Table 1: Binding affinities (Ki) of scopolamine for the five human muscarinic acetylcholine receptor subtypes. Data sourced from[13]. |

Impact on Cholinergic Signaling Pathways

The physiological consequences of scopolamine administration are dictated by the signaling pathways coupled to the specific mAChR subtypes it antagonizes. The M1, M3, and M5 receptors are coupled to Gq/11 proteins, while M2 and M4 receptors are coupled to Gi/o proteins.[8]

The blockade of M1 receptors, which are densely expressed in the hippocampus and cortex, is strongly implicated in the cognitive and memory deficits induced by scopolamine.[3][14] M1 receptors are coupled to the Gq protein, which activates the effector enzyme Phospholipase C (PLC).[14] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[15][16][17][18][19]

-

IP3 mobilizes intracellular calcium (Ca2+) from the endoplasmic reticulum.[18]

By blocking M1 receptors, scopolamine inhibits this entire cascade, preventing the downstream activation of PKC and the release of intracellular calcium, which are crucial for neuronal excitability and synaptic plasticity.

M2 and M4 receptors are coupled to Gi proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP).[8] M2 receptors also function as presynaptic autoreceptors, inhibiting further release of acetylcholine. Scopolamine's blockade of these receptors disrupts this inhibitory control, contributing to the observed increase in extracellular ACh levels.[12][20]

Recent research has demonstrated that scopolamine's effects extend to the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, which is a crucial regulator of protein synthesis and synaptogenesis.[21][22] Studies show that a single dose of scopolamine can rapidly increase mTORC1 signaling in the medial prefrontal cortex (mPFC).[21][22] This is thought to occur via blockade of M1 receptors on GABAergic interneurons, which disinhibits pyramidal neurons, leading to a burst of glutamate (B1630785) transmission.[21] This glutamate surge activates downstream pathways, including mTORC1, which may be a compensatory mechanism or related to scopolamine's rapid antidepressant effects.[21][23]

Experimental Protocols: Scopolamine-Induced Amnesia in Rodents

Scopolamine is widely used to create animal models of cognitive impairment for screening potential nootropic or anti-dementia drugs.[1][2][24] The following provides a generalized methodology for a common behavioral experiment.

Objective: To assess the ability of a test compound to reverse scopolamine-induced memory deficits in mice using a passive avoidance task.

Materials:

-

Animals: Male Swiss albino mice (20-25g).[24]

-

Drugs: Scopolamine hydrobromide (1 mg/kg), Test Compound, Vehicle (e.g., saline).

-

Apparatus: Passive Avoidance Apparatus (a two-compartment box with a light and a dark chamber, the floor of the dark chamber is equipped with an electric grid).

Methodology:

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.[24]

-

Habituation/Acquisition Trial (Day 1):

-

Each mouse is placed individually in the light compartment of the apparatus.

-

After a short exploration period, the guillotine door to the dark compartment is opened.

-

Mice, having a natural preference for dark environments, will typically enter the dark compartment.

-

Upon entering the dark compartment, the door is closed, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

-

The mouse is then immediately removed from the apparatus.

-

-

Drug Administration (Day 2):

-

Animals are divided into experimental groups (e.g., Vehicle, Scopolamine, Scopolamine + Test Compound).

-

The test compound or its vehicle is administered (e.g., intraperitoneally, i.p.) 60 minutes before the retention test.

-

Scopolamine (1 mg/kg, i.p.) or vehicle is administered 30 minutes before the retention test.[25]

-

-

Retention Trial (Day 2):

-

Each mouse is again placed in the light compartment.

-

The time taken for the mouse to enter the dark compartment (Step-Through Latency, STL) is recorded, up to a maximum cutoff time (e.g., 300 seconds).

-

-

Data Analysis:

-

The STL times for each group are compared. A healthy, non-amnesic mouse will remember the shock and exhibit a long STL.

-

The scopolamine-treated group is expected to have a significantly shorter STL compared to the vehicle control group, indicating amnesia.

-

A significant increase in STL in the "Scopolamine + Test Compound" group compared to the "Scopolamine" group suggests the test compound has reversed the memory deficit.

-

Statistical analysis is typically performed using ANOVA followed by post-hoc tests.

-

Conclusion

Scopolamine's role as a non-selective muscarinic antagonist makes it an indispensable pharmacological tool. Its well-characterized effects on cholinergic pathways, from receptor binding to the inhibition of second messenger cascades, provide a robust platform for studying the cholinergic system's role in cognition. The ability to reliably induce a reversible amnesic state in animal models continues to be fundamental for the preclinical evaluation and development of novel therapeutics aimed at treating cognitive disorders. A thorough understanding of its multifaceted mechanism of action is critical for the accurate interpretation of experimental results and for advancing the field of neuropharmacology.

References

- 1. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]

- 2. criver.com [criver.com]

- 3. Scopolamine Administration Modulates Muscarinic, Nicotinic and NMDA Receptor Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scopolamine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 5. What is the mechanism of Scopolamine? [synapse.patsnap.com]

- 6. droracle.ai [droracle.ai]

- 7. droracle.ai [droracle.ai]

- 8. Acetylcholine - Wikipedia [en.wikipedia.org]

- 9. Effects of scopolamine on extracellular acetylcholine and choline levels and on spontaneous motor activity in freely moving rats measured by brain dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of physostigmine on relative acetylcholine output induced by systemic treatment with scopolamine in in vivo microdialysis of rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Peripherally injected scopolamine differentially modulates acetylcholine release in vivo in the young and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of cholinergic drugs on extracellular levels of acetylcholine and choline in rat cortex, hippocampus and striatum studied by brain dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Scopolamine Administration Modulates Muscarinic, Nicotinic and NMDA Receptor Systems | PLOS One [journals.plos.org]

- 15. Regulation of phospholipid hydrolysis and second messenger formation by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. droracle.ai [droracle.ai]

- 17. Phosphoinositide-specific phospholipase C in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inositol trisphosphate and diacylglycerol as intracellular second messengers in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The mechanism of phospholipase C-gamma1 regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Different effects of scopolamine on extracellular acetylcholine levels in neostriatum and nucleus accumbens measured in vivo: possible interaction with aversive stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Rapid Antidepressant Actions of Scopolamine: Role of Medial Prefrontal Cortex and M1-subtype Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Scopolamine rapidly increases mTORC1 signaling, synaptogenesis, and antidepressant behavioral responses - PMC [pmc.ncbi.nlm.nih.gov]

- 23. M2-AChR Mediates Rapid Antidepressant Effects of Scopolamine Through Activating the mTORC1-BDNF Signaling Pathway in the Medial Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 24. njppp.com [njppp.com]

- 25. Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Profile of Scopolamine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Scopolamine (B1681570), also known as hyoscine, is a tropane (B1204802) alkaloid derived from plants of the Solanaceae (nightshade) family, such as Scopolia carniolica and Datura stramonium.[1][2] It has a long history of use in medicine, dating back to its first description in 1881 and its subsequent application in anesthesia around 1900.[1] Scopolamine is a non-selective, competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), exerting effects on both the central and peripheral nervous systems.[1][2] Its primary FDA-approved clinical applications are the prevention of motion sickness and postoperative nausea and vomiting (PONV).[2][3] It is also used off-label for various conditions, including gastrointestinal spasms and sialorrhea (excessive drooling).[2][4] This guide provides a detailed technical overview of scopolamine's pharmacological profile, including its mechanism of action, pharmacodynamics, pharmacokinetics, and key experimental data.

Mechanism of Action

Scopolamine functions as a competitive and non-selective antagonist at all five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[1] It competitively inhibits the binding of the neurotransmitter acetylcholine to these G-protein coupled receptors, thereby blocking parasympathetic nerve impulses.[2]

-

Central Nervous System (CNS): Scopolamine readily crosses the blood-brain barrier.[3][5] Its central effects, including sedation, antiemetic properties, amnesia, and at higher doses, delirium and hallucinations, are primarily attributed to its antagonism of M1 receptors located in the cerebral cortex and hippocampus.[1][2] The vomiting center in the medulla oblongata has a high density of M1 receptors, and antagonism at this site is key to its antiemetic effects.[2]

-

Peripheral Nervous System (PNS): Peripherally, scopolamine's antagonism of M2 receptors in the heart can lead to tachycardia, while its blockade of M3 receptors in exocrine glands and smooth muscle results in reduced secretions (salivary, bronchial, sweat) and decreased gastrointestinal motility.[1][6]

The following table and diagram detail the receptor subtypes and the functional outcomes of scopolamine's antagonism.

Table 1: Muscarinic Receptor Subtypes and Effects of Scopolamine Antagonism

| Receptor Subtype | Primary Locations | Second Messenger System | Physiological Function | Effect of Scopolamine Antagonism |

|---|---|---|---|---|

| M1 | CNS (Cortex, Hippocampus), Autonomic Ganglia | Gq/11 (↑ IP3, DAG) | Higher cognitive functions, memory, autonomic transmission | Sedation, amnesia, confusion, antiemetic effects, delirium (at high doses)[1][2] |

| M2 | Heart, CNS, Smooth Muscle | Gi/o (↓ cAMP) | Cardiac inhibition (bradycardia), neural inhibition | Tachycardia, palpitations[1] |

| M3 | Exocrine Glands, Smooth Muscle, Eyes | Gq/11 (↑ IP3, DAG) | Glandular secretion, smooth muscle contraction, pupillary constriction | Dry mouth, reduced sweating, constipation, blurred vision (mydriasis), urinary retention[1] |

| M4 | CNS (Striatum) | Gi/o (↓ cAMP) | Inhibition of neurotransmitter release | Contributes to central effects |

| M5 | CNS (Substantia Nigra) | Gq/11 (↑ IP3, DAG) | Dopamine release | Not fully characterized |

Pharmacodynamics

The pharmacodynamic effects of scopolamine are dose-dependent and vary based on the route of administration. Therapeutic doses for motion sickness and PONV aim to achieve central antiemetic effects while minimizing peripheral and central side effects. When administered via injection, effects typically begin within 20 minutes and can last up to 8 hours.[1] Transdermal systems are designed to provide a sustained, low-level release over a period of up to 72 hours to maintain therapeutic concentrations while mitigating peak-related adverse effects.[7][8] Higher, non-medicinal doses lead to significant central anticholinergic toxicity, characterized by delirium, hallucinations, and severe amnesia.[1]

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of scopolamine are highly dependent on its formulation and route of administration.

Table 2: Comparative Pharmacokinetic Parameters of Scopolamine (IV vs. Oral)

| Parameter | Intravenous (0.4 mg) | Oral (0.4 mg) | Citation(s) |

|---|---|---|---|

| Bioavailability (F) | 100% (Reference) | 10.7% - 48.2% (Variable) | [9][10] |

| Tmax (Time to Peak Concentration) | N/A | ~45 minutes | [1] |

| Cmax (Peak Plasma Concentration) | 2909.8 ± 240.9 pg/mL | 528.6 ± 109.4 pg/mL | [9][10] |

| Vd (Volume of Distribution) | 1.4 ± 0.3 L/kg | Not directly measured | [9][10] |

| CL (Systemic Clearance) | 65.3 ± 5.2 L/hr | Not directly measured | [9][10] |

| t½ (Elimination Half-life) | 4.5 ± 1.7 hr | ~5 hours (average) | [1][9][10] |

Data presented as mean ± SE or range where applicable.

Table 3: Pharmacokinetic Parameters of Transdermal Scopolamine Patch (1.5 mg/72 hr)

| Parameter | Value | Citation(s) |

|---|---|---|

| Delivery Rate | ~1 mg over 3 days (~5 µg/hr) | [7][11] |

| Time to Detectable Plasma Conc. | ~4 hours | [3][11] |

| Time to Peak Concentration (Tmax) | ~24 hours | [3][11] |

| Average Plasma Concentration (Css) | 87 pg/mL (free scopolamine) | [11] |

| Post-Removal Half-life (t½) | ~9.5 hours |[3][11] |

Absorption

-

Oral: Scopolamine undergoes significant first-pass metabolism in the liver, resulting in low and highly variable oral bioavailability, which may limit the reliability of this route.[1][9][10]

-

Transdermal: The transdermal therapeutic system (TTS) is designed for continuous delivery. It contains a priming dose in the adhesive layer for rapid initial absorption, followed by a slower, rate-controlled release from a drug reservoir to maintain steady-state plasma concentrations over three days.[12][13]

-

Parenteral (IV, IM, SC): These routes provide complete and rapid bioavailability.[5]

Distribution

Scopolamine is distributed throughout the body and readily crosses the blood-brain barrier and the placenta.[5] It may be reversibly bound to plasma proteins.[11] The volume of distribution after IV administration is approximately 1.4 L/kg.[9][10]

Metabolism

Scopolamine is extensively metabolized, primarily in the liver through conjugation.[3][11] The specific enzymes responsible for its metabolism are not fully known, but CYP3A4 is believed to play a significant role.[1]

Excretion

The majority of a scopolamine dose is excreted as metabolites. Less than 5% of the parent drug is excreted unchanged in the urine.[1][11] The elimination half-life varies by administration route, averaging around 4.5-5 hours for IV and oral forms and increasing to 9.5 hours after the removal of a transdermal patch due to continued absorption from the skin layers.[1][3][9][10][11]

Clinical Applications and Adverse Effects

Clinical Applications

-

Approved Indications: Prevention of nausea and vomiting associated with motion sickness and recovery from anesthesia and surgery (PONV).[2]

-

Off-Label Uses: Treatment of gastrointestinal and renal spasms, irritable bowel syndrome, sialorrhea in Parkinson's disease, and as an adjunct in palliative care to reduce respiratory secretions.[2][4][14] It has also been investigated as a rapid-onset antidepressant.[15][16]

Adverse Effects and Toxicology

The adverse effect profile is a direct extension of its anticholinergic properties.

Table 4: Common and Serious Adverse Effects of Scopolamine

| Category | Adverse Effects | Citation(s) |

|---|---|---|

| Common | Dry mouth (most frequent), drowsiness, dizziness, blurred vision (impaired accommodation), mydriasis (dilated pupils). | [1][4][17][18] |

| Less Common | Confusion, agitation, urinary retention, constipation, headache, skin rash (with patch). | [4][19] |

| Serious / Overdose | Hallucinations, delirium, toxic psychosis, seizures, tachycardia, arrhythmia, severe allergic reactions, bowel obstruction (ileus). |[1][6] |

Overdose produces a classic central anticholinergic syndrome. Physostigmine, a cholinesterase inhibitor that crosses the blood-brain barrier, can be used as an antidote to reverse severe central and peripheral symptoms.[1] Caution is advised in patients with glaucoma, prostatic hyperplasia, or pyloric obstruction.[20][21]

Drug Interactions

Scopolamine can potentiate the sedative and anticholinergic effects of other drugs.[22] Co-administration with other CNS depressants (e.g., alcohol, opioids, benzodiazepines, sedating antihistamines) or drugs with anticholinergic properties (e.g., tricyclic antidepressants, some antipsychotics, muscle relaxants) increases the risk of adverse effects like severe drowsiness, confusion, and urinary retention.[6][22][23]

Key Experimental Protocols

Protocol: In Vitro Skin Permeation Test (IVPT) for Transdermal Scopolamine

This protocol is adapted from methodologies used to characterize the release and permeation kinetics of scopolamine from a transdermal patch.[13]

Objective: To quantify the flux of scopolamine across a skin membrane from a transdermal therapeutic system (TTS).

Materials:

-

Franz-type diffusion cells

-

Human epidermal membrane (dermatomed)

-

Scopolamine TTS patch

-

Receptor solution: Phosphate-buffered saline (PBS), pH 7.4

-

HPLC system with UV detector

-

Extraction solvent: 30:70 methanol/water

Methodology:

-

Cell Preparation: Assemble Franz diffusion cells, maintaining a temperature of 32°C to simulate skin surface temperature. Fill the receptor chamber with PBS and ensure it is magnetically stirred.

-

Membrane Mounting: Mount a section of human epidermal membrane between the donor and receptor chambers of the diffusion cell, with the stratum corneum side facing the donor chamber.

-

Patch Application: Apply a precisely sized section of the scopolamine TTS patch to the surface of the epidermal membrane in the donor chamber.

-

Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the receptor solution for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed PBS.

-

Quantification: Analyze the concentration of scopolamine in the extracts using a validated HPLC-UV method (e.g., C18 column, mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer, detection at 210 nm).

-

Data Analysis: Calculate the cumulative amount of scopolamine permeated per unit area (μg/cm²) over time. The slope of the linear portion of this curve represents the steady-state flux (μg/cm²/h).

Protocol: Human Pharmacokinetic Study (Oral vs. IV)

This protocol outlines a typical crossover study design to determine the absolute bioavailability and pharmacokinetic parameters of oral scopolamine.[9][10]

Objective: To compare the pharmacokinetic profile of scopolamine after oral and intravenous administration.

Study Design: Single-center, open-label, randomized, two-period crossover study.

Participants: Healthy adult volunteers.

Methodology:

-

Randomization: Subjects are randomly assigned to one of two treatment sequences: (A) IV scopolamine in Period 1, followed by oral scopolamine in Period 2; or (B) Oral scopolamine in Period 1, followed by IV scopolamine in Period 2.

-

Washout Period: A sufficient washout period (e.g., 7-14 days) is maintained between the two treatment periods to ensure complete elimination of the drug from the previous dose.

-

Dosing:

-

IV Arm: Administer a single dose of scopolamine (e.g., 0.4 mg) as a short intravenous infusion.

-

Oral Arm: Administer a single oral dose of scopolamine (e.g., 0.4 mg) with a standardized volume of water after an overnight fast.

-

-

Blood Sampling: Collect serial venous blood samples into heparinized tubes at predefined time points before dosing (0 hr) and after dosing (e.g., 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours).

-

Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -20°C or below until analysis.

-

Bioanalysis: Determine the concentration of scopolamine in plasma samples using a validated analytical method, such as a radioreceptor binding assay or LC-MS/MS.

-

Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters for each subject and formulation, including Cmax, Tmax, AUC (Area Under the Curve), t½, Vd, and CL.

-

Bioavailability Calculation: Calculate the absolute bioavailability (F) of the oral formulation using the formula: F = (AUC_oral / AUC_IV) × (Dose_IV / Dose_oral).

References

- 1. Scopolamine - Wikipedia [en.wikipedia.org]

- 2. Scopolamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Antiemetic Antimuscarinics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. fadavispt.mhmedical.com [fadavispt.mhmedical.com]

- 6. Scopolamine (Transderm Scop): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 7. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transdermal scopolamine for prevention of motion sickness : clinical pharmacokinetics and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and oral bioavailability of scopolamine in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 11. DailyMed - SCOPOLAMINE system [dailymed.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Drooling | Parkinson's Foundation [parkinson.org]

- 15. Scopolamine and depression: a role for muscarinic antagonism? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The antidepressant efficacy of the muscarinic antagonist scopolamine: Past findings and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Scopolamine Side Effects: Common, Severe, Long Term [drugs.com]

- 18. What are the side effects of Scopolamine? [synapse.patsnap.com]

- 19. droracle.ai [droracle.ai]

- 20. What is the mechanism of Scopolamine? [synapse.patsnap.com]

- 21. What is the mechanism of Scopolamine Butylbromide? [synapse.patsnap.com]

- 22. 7 Scopolamine Interactions: Sleep Aids, Alcohol, and More - GoodRx [goodrx.com]

- 23. drugs.com [drugs.com]

Scopolamine as a Muscarinic Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scopolamine (B1681570), a tropane (B1204802) alkaloid naturally occurring in plants of the nightshade family, is a well-established and potent competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] It is widely utilized as a pharmacological tool to induce cognitive deficits in preclinical research and possesses clinical applications in the prevention of nausea and vomiting.[2][3] This technical guide provides an in-depth overview of scopolamine's role as a non-selective muscarinic antagonist, detailing its binding affinity, functional effects on downstream signaling pathways, and the experimental protocols used for its characterization.

Introduction to Muscarinic Receptors and Scopolamine

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate a wide array of physiological functions in the central and peripheral nervous systems.[4] The five distinct subtypes, M1 through M5, exhibit differential tissue distribution and couple to various G proteins to initiate diverse intracellular signaling cascades.[4][5]

-

M1, M3, and M5 Receptors: Primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and activation of protein kinase C (PKC).

-

M2 and M4 Receptors: Predominantly couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6]

Scopolamine acts as a competitive antagonist at all five muscarinic receptor subtypes, binding to the same orthosteric site as the endogenous agonist acetylcholine without activating the receptor, thereby blocking its function.[4] Its non-selective nature is a critical aspect of its pharmacological profile.

Binding Affinity of Scopolamine at Muscarinic Receptor Subtypes

The binding affinity of scopolamine for each of the five human muscarinic receptor subtypes (M1-M5) has been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity. The data presented in Table 1, compiled from various sources, demonstrates scopolamine's high and relatively uniform affinity across all five receptor subtypes, confirming its non-selective profile.

| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |

| Scopolamine | ~1.1 [4] | ~1.9 [4] | ~1.3 [4] | ~1.0 [4] | ~2.0 [4] |

| Atropine (B194438) | 0.92 - 2[4] | 1.9[4] | 1.1[4] | 1.1[4] | 2.0[4] |

| Pirenzepine | 12 - 21[4] | 310 - 417[4] | 17.9[4] | 3.5 (selectivity vs. M2)[4] | - |

| 4-DAMP | ~1 (M1, M3, M4, M5)[4] | ~11 (relative to other subtypes)[4] | 7.2 (KD)[4] | ~1 (M1, M3, M4, M5)[4] | ~1 (M1, M3, M4, M5)[4] |

| Note: Data is compiled from multiple sources and experimental conditions may vary.[4] |

Functional Antagonism of Muscarinic Receptors by Scopolamine

Scopolamine's antagonism of muscarinic receptors blocks the physiological responses initiated by acetylcholine and other muscarinic agonists. The potency of this antagonism is quantified in functional assays by determining the concentration of scopolamine required to inhibit the agonist-induced response by 50% (IC50) or by calculating its pA2 value from a Schild analysis. The pA2 is the negative logarithm of the molar concentration of an antagonist that necessitates doubling the agonist concentration to produce the same response.

| Receptor Subtype | Functional Assay | Agonist | Scopolamine Functional Potency |

| M1 | Phosphoinositide Hydrolysis | Carbachol (B1668302) | pIC50 = 8.36 (BRET-based Gq activation)[7] |

| M2 | cAMP Inhibition | Acetylcholine | IC50 = 55.3 nM (inhibition of cAMP reduction)[8] |

| M3 | Phosphoinositide Hydrolysis | Acetylcholine | IC50 = 81.2 µM (inhibition of InsP1 accumulation)[8] |

| M4 | GTPγS Binding | Carbachol | Data not readily available |

| M5 | Calcium Mobilization | Carbachol | Data not readily available |

| Note: Functional potency values can vary significantly depending on the specific assay conditions, cell type, and agonist used. |

Experimental Protocols

Radioligand Binding Assay: Determination of Ki

This protocol describes a competition binding assay to determine the Ki of scopolamine using the radioligand [3H]-N-methylscopolamine ([3H]-NMS).

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a [3H]-NMS competition binding assay.

Detailed Methodology:

-

Membrane Preparation: Prepare membranes from cells or tissues expressing the muscarinic receptor subtype of interest.[9]

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Incubation: In a 96-well plate, combine:

-

50 µL of [3H]-NMS (at a concentration near its Kd).

-

50 µL of scopolamine dilution (typically ranging from 10^-11 M to 10^-5 M) or buffer (for total binding) or a saturating concentration of a non-labeled antagonist like atropine (1 µM) for non-specific binding.

-

100 µL of membrane preparation (protein concentration optimized for the assay).

-

-

Incubate for 60-120 minutes at room temperature.[10]

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate (e.g., GF/C) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the scopolamine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Functional Assay: GTPγS Binding Assay (for M2/M4 Receptors)

This assay measures the ability of scopolamine to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gi/o proteins coupled to M2 and M4 receptors.[11][12]

Signaling Pathway for Gi/o-Coupled Muscarinic Receptors

Caption: Inhibition of M2/M4 receptor signaling by scopolamine.

Detailed Methodology:

-

Membrane Preparation: Prepare membranes from cells stably expressing the M2 or M4 receptor subtype.[4]

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

-

Incubation: In a 96-well plate, combine:

-

Membranes (5-20 µg protein/well).

-

GDP (10 µM final concentration).

-

A fixed concentration of a muscarinic agonist (e.g., carbachol at its EC80).

-

Varying concentrations of scopolamine.

-

-

Pre-incubate for 15-30 minutes at 30°C.

-

Initiate the reaction by adding [35S]GTPγS (0.1-0.5 nM final concentration).

-

Incubate for 30-60 minutes at 30°C.[13]

-

Termination and Detection: Terminate the reaction by rapid filtration through a filter plate.[13] Wash the filters and quantify the bound radioactivity by scintillation counting.

-

Data Analysis: Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the logarithm of the scopolamine concentration. Determine the IC50 value from the resulting dose-response curve.

Functional Assay: Phosphoinositide Hydrolysis Assay (for M1/M3/M5 Receptors)

This assay measures the ability of scopolamine to inhibit agonist-induced accumulation of inositol phosphates (IPs), a downstream product of Gq/11 activation.[14][15]

Experimental Workflow for Phosphoinositide Hydrolysis Assay

Caption: Workflow for a phosphoinositide hydrolysis assay.

Detailed Methodology:

-

Cell Culture and Labeling: Culture cells expressing the M1, M3, or M5 receptor and label them overnight with [3H]-myo-inositol.

-

Assay:

-

Wash the cells and pre-incubate with a buffer containing LiCl (typically 10 mM) for 15-30 minutes to inhibit inositol monophosphatase.

-

Add varying concentrations of scopolamine followed by a fixed concentration of a muscarinic agonist (e.g., carbachol).

-

Incubate for a defined period (e.g., 30-60 minutes).

-

-

Extraction and Quantification: Terminate the reaction and extract the soluble inositol phosphates. Separate the different IP species (IP1, IP2, IP3) using anion-exchange chromatography and quantify the radioactivity in each fraction by scintillation counting.

-

Data Analysis: Plot the percentage of inhibition of agonist-stimulated IP accumulation against the logarithm of the scopolamine concentration to determine the IC50 value.

Functional Assay: cAMP Assay (for M2/M4 Receptors)

This assay measures scopolamine's ability to reverse the agonist-mediated inhibition of forskolin-stimulated cAMP production.[16][17]

Detailed Methodology:

-

Cell Culture: Use cells expressing the M2 or M4 receptor.

-

Assay:

-

Pre-incubate cells with varying concentrations of scopolamine.

-

Stimulate the cells with a combination of forskolin (B1673556) (an adenylyl cyclase activator) and a muscarinic agonist (e.g., carbachol).

-

Incubate for a specified time.

-

-

cAMP Quantification: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).[18][19]

-

Data Analysis: Plot the cAMP levels against the logarithm of the scopolamine concentration to determine its potency in reversing the agonist's inhibitory effect.

Schild Analysis for Determining Antagonist Affinity (pA2)

Schild analysis is a robust method to determine the affinity (pA2) of a competitive antagonist and to confirm its mechanism of action.[1] It involves generating agonist concentration-response curves in the absence and presence of increasing concentrations of the antagonist.

Logical Relationship in Schild Analysis

Caption: Logical workflow for performing a Schild analysis.

Conclusion

Scopolamine is a potent, non-selective competitive antagonist of all five muscarinic acetylcholine receptor subtypes. Its high affinity and ability to block the diverse signaling pathways initiated by these receptors make it an invaluable tool in pharmacological research. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of scopolamine and other muscarinic antagonists, from determining binding affinities to quantifying functional antagonism. A thorough understanding of scopolamine's interaction with muscarinic receptors is crucial for its continued use in basic research and for the development of more selective muscarinic-targeted therapeutics.

References

- 1. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scopolamine Administration Modulates Muscarinic, Nicotinic and NMDA Receptor Systems | PLOS One [journals.plos.org]

- 3. Comparison of the muscarinic antagonist effects of scopolamine and L-687,306 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. scopolamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Properties of muscarinic receptors mediating second messenger responses in the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of carbachol- and histamine-induced inositol phospholipid hydrolysis in a human oligodendroglioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. resources.revvity.com [resources.revvity.com]

- 18. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Scopolamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scopolamine (B1681570), also known as hyoscine, is a tropane (B1204802) alkaloid renowned for its potent anticholinergic properties.[1] Found naturally in plants of the Solanaceae family, such as Datura stramonium and Atropa belladonna, it has a long history of use in medicine.[1] Today, it is primarily utilized for the prevention of nausea and vomiting associated with motion sickness and postoperative recovery.[1] This technical guide provides a comprehensive overview of the chemical structure and synthesis of scopolamine, catering to the needs of researchers, scientists, and professionals in drug development.

Chemical Structure of Scopolamine

Scopolamine possesses a complex chemical architecture centered around a tropane ring system. Its systematic IUPAC name is [(1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate. The molecule is characterized by the presence of an epoxide ring fused to the tropane core and an ester functional group derived from tropic acid.

Key Structural Features:

-

Tropane Alkaloid Core: A bicyclic organic compound with a nitrogen-containing bridge.

-

Epoxide Ring: A three-membered ring containing an oxygen atom, which is a key feature distinguishing it from hyoscyamine.

-

Ester of Tropic Acid: The hydroxyl group at the C-3 position of the tropane ring is esterified with (S)-tropic acid.

-

Stereochemistry: Scopolamine has several chiral centers, leading to stereoisomers. The naturally occurring and pharmacologically active form is (-)-scopolamine.

Table 1: Chemical and Physical Properties of Scopolamine

| Property | Value |

| Molecular Formula | C₁₇H₂₁NO₄ |

| Molar Mass | 303.35 g/mol |

| IUPAC Name | [(1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate |

| CAS Number | 51-34-3 |

| Appearance | White crystalline powder |

| Solubility | Sparingly soluble in water |

Table 2: Spectroscopic Data for Scopolamine (¹H and ¹³C NMR)

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| δ (ppm) | Assignment |

| 7.37-7.21 (m, 5H) | Aromatic-H |

| 5.02 (t, 1H) | H-3 |

| 4.16 (dd, 1H) | H-7 |

| 3.79 (dd, 1H) | CH₂OH |

| 3.37 (d, 1H) | H-2 or H-4 |

| 3.11 (d, 1H) | H-2 or H-4 |

| 2.96 (s, 1H) | H-6 or H-7 |

| 2.64 (s, 1H) | H-6 or H-7 |

| 2.45 (s, 3H) | N-CH₃ |

| 2.13-1.99 (m, 2H) | Tropane ring H |

| 1.60-1.31 (m, 2H) | Tropane ring H |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data is compiled from various sources.[2]

Synthesis of Scopolamine

The synthesis of scopolamine can be approached through both biosynthetic pathways within plants and chemical synthesis in the laboratory. While extraction from natural sources remains a primary method for commercial production, total synthesis is a significant area of research.

Biosynthesis of Scopolamine

The biosynthesis of scopolamine in plants is a complex enzymatic process that begins with the amino acid L-ornithine. The pathway involves several key enzymes that construct the tropane ring and subsequently modify it to produce scopolamine.

Chemical Synthesis of Scopolamine

The total synthesis of scopolamine is a challenging endeavor due to its complex stereochemistry.[3] Various synthetic strategies have been developed, often involving the construction of the tropane core followed by the introduction of the epoxide and the tropic acid ester.

One common approach involves the use of a Robinson-Schöpf-type reaction to form the tropane ring system.[4] Subsequent steps then focus on the stereoselective introduction of the necessary functional groups.

Experimental Protocol: A Generalized Approach to Scopolamine Synthesis

The following protocol outlines a conceptual synthetic route. Specific reagents and conditions may vary based on the chosen literature method.

-

Tropane Core Synthesis:

-

Reaction: A modified Robinson-Schöpf reaction can be employed, reacting a suitable dialdehyde (B1249045) precursor with methylamine (B109427) and acetonedicarboxylic acid to form the tropane skeleton.

-

Procedure: The reactants are typically combined in a buffered aqueous solution at room temperature. The reaction progress is monitored by TLC.

-

Workup: The product is extracted into an organic solvent, dried, and purified by column chromatography.

-

-

Introduction of Unsaturation:

-

Reaction: The tropinone intermediate is reduced to tropine, which is then dehydrated to introduce a double bond in the six-membered ring, yielding 6,7-dehydrotropine.

-

Procedure: Reduction can be achieved using a stereoselective reducing agent like L-selectride. Dehydration can be accomplished via a two-step process of mesylation followed by elimination with a non-nucleophilic base.

-

Workup: Each step requires appropriate workup and purification, often involving extraction and chromatography.

-

-

Esterification:

-

Reaction: The hydroxyl group of 6,7-dehydrotropine is esterified with a protected form of tropic acid, such as O-acetyltropic acid chloride.

-

Procedure: The reaction is typically carried out in an aprotic solvent in the presence of a base. The protecting group is subsequently removed.

-

Workup: The ester is purified by column chromatography.

-

-

Epoxidation:

-

Reaction: The double bond in the esterified intermediate is stereoselectively epoxidized to form scopolamine.

-

Procedure: Common epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a suitable catalyst are used. The stereoselectivity is crucial at this step.

-

Workup: The final product is purified by crystallization or chromatography.

-

Table 3: Key Reaction Yields in a Representative Scopolamine Synthesis

| Reaction Step | Yield (%) |

| Formation of 6,7-dehydrotropine from tropine | ~50-60 |

| Esterification with O-acetyltropic acid chloride | ~50-60 |

| Epoxidation to scopolamine | ~15-20 |

Note: Yields are approximate and can vary significantly based on the specific protocol and scale.[4]

Mechanism of Action and Signaling Pathway

Scopolamine exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[5] It displays a high affinity for all five subtypes of mAChRs (M1-M5).[6] Its central nervous system effects, including amnesia and sedation, are primarily attributed to its blockade of M1 receptors.[7]

The M1 receptor is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gq/11 family of G proteins.[8][9] Antagonism of the M1 receptor by scopolamine inhibits the downstream signaling cascade initiated by acetylcholine.

Table 4: Binding Affinities (Ki) of Scopolamine for Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| hM1 | 0.83 |

| hM2 | 5.3 |

| hM3 | 0.34 |

| hM4 | 0.38 |

| hM5 | 0.34 |

Note: Ki values represent the concentration of the drug that will bind to half the receptors at equilibrium in the absence of the natural ligand. Lower Ki values indicate higher binding affinity. Data is compiled from various sources.[10]

Conclusion

Scopolamine remains a pharmacologically significant molecule with a rich chemical and biological profile. A thorough understanding of its structure, synthesis, and mechanism of action is crucial for the development of new therapeutic applications and for optimizing its production. This guide has provided a detailed overview of these core aspects, offering valuable information for researchers and professionals in the pharmaceutical sciences. Further research into more efficient and stereoselective synthetic routes and a deeper understanding of its complex pharmacology will continue to be important areas of investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. CN104628718A - Method for synthesizing scopolamine and salts thereof - Google Patents [patents.google.com]

- 3. Determination of the enantiomeric purity of scopolamine isolated from plant extract using achiral/chiral coupled column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Scopolamine - Wikipedia [en.wikipedia.org]

- 7. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 9. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on Scopolamine Derivatives and Their Potential Uses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scopolamine (B1681570), a naturally occurring tropane (B1204802) alkaloid found in plants of the Solanaceae family, has a long history of medicinal use, primarily for the prevention of motion sickness and postoperative nausea and vomiting (PONV).[1][2] Its mechanism of action as a non-selective muscarinic acetylcholine (B1216132) receptor antagonist forms the basis of its therapeutic effects and also its side-effect profile.[3][4] In recent years, there has been a growing interest in the development of scopolamine derivatives with improved pharmacological properties, such as enhanced selectivity for specific muscarinic receptor subtypes, longer duration of action, and reduced side effects. This technical guide provides a comprehensive overview of scopolamine derivatives, their synthesis, mechanism of action, potential therapeutic applications, and the experimental methodologies used in their evaluation.

Mechanism of Action: Muscarinic Receptor Antagonism

Scopolamine and its derivatives exert their effects by competitively inhibiting muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) activated by the neurotransmitter acetylcholine.[3] There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and downstream signaling pathways.[5] Scopolamine is a non-selective antagonist, meaning it binds to all five subtypes with high affinity.[3] This lack of selectivity contributes to its broad range of effects, both therapeutic and adverse.

Downstream Signaling Pathways

The antagonism of mAChRs by scopolamine derivatives disrupts the canonical signaling cascades initiated by acetylcholine. The primary pathways affected depend on the G-protein to which the specific muscarinic receptor subtype is coupled.

-

M1, M3, and M5 Receptors (Gq/11-coupled): These receptors are coupled to Gq/11 proteins. Their activation by acetylcholine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Scopolamine derivatives block these events by preventing acetylcholine from binding to the receptor.

-

M2 and M4 Receptors (Gi/o-coupled): These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also modulate ion channels. Scopolamine derivatives, by blocking these receptors, prevent the acetylcholine-induced decrease in cAMP.

Quantitative Analysis of Receptor Binding and Activity

The development of selective scopolamine derivatives requires a thorough understanding of their binding affinities (Ki) and functional potencies (IC50 or EC50) at the different muscarinic receptor subtypes. The following tables summarize available data for scopolamine and some of its derivatives.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Scopolamine and Derivatives

| Compound | M1 | M2 | M3 | M4 | M5 | Reference(s) |

| Scopolamine | 0.83 | 5.3 | 0.34 | 0.38 | 0.34 | [6] |

| N-methylscopolamine | - | - | - | - | - | [7] |

| Homatropine (B1218969) Methylbromide | - | - | - | - | - | [8][9] |

| Atropine (B194438) | 1.0-2.0 | 8.0-12.0 | 1.0-2.0 | 1.0-2.0 | 1.0-2.0 | |

| Pirenzepine | 15-25 | 400-600 | 100-200 | 80-120 | 150-250 |

Table 2: Functional Inhibitory Potency (IC50, nM) of Scopolamine Derivatives

| Compound | Assay | M1 | M2 | M3 | M4 | M5 | Reference(s) |

| Scopolamine N-oxide | AChE Inhibition | - | - | - | - | - | [10] |

| Scopolamine Sulfonic Acid | AChE Inhibition | - | - | - | - | - | [10] |

| O-methyl scopolamine | AChE Inhibition | - | - | - | - | - | [10] |

| Homatropine Methylbromide | Endothelial & Smooth Muscle mAChRs | - | - | 162.5 & 170.3 | - | - | [9] |

Note: '-' indicates data not applicable or not found. AChE refers to Acetylcholinesterase.

Synthesis of Scopolamine Derivatives

The synthesis of scopolamine derivatives is a key area of research aimed at modifying its structure to improve its pharmacological profile. Both semi-synthetic modifications of naturally sourced scopolamine and total synthesis approaches are employed.

Example Synthetic Protocol: N-[11C-methyl]scopolamine

This protocol describes the synthesis of a radiolabeled scopolamine derivative for use in positron emission tomography (PET) studies.[11]

Objective: To synthesize N-[11C-methyl]scopolamine from [11C]formaldehyde and norscopolamine.

Materials:

-

[11C]formaldehyde

-

Norscopolamine

-

Aqueous neutral potassium phosphite (B83602)

-

C-18 sample enrichment cartridge

-

HPLC system

Procedure:

-

Produce [11C]formaldehyde via catalytic oxidation of [11C]CH3OH over metallic silver.

-

React the [11C]formaldehyde with norscopolamine in the presence of aqueous neutral potassium phosphite as the reducing agent.

-

Heat the reaction mixture at 75-80°C for 5 minutes.

-

Isolate the [11C]scopolamine by passing the reaction solution through a C-18 sample enrichment cartridge to retain the product and allow inorganic salts to be washed away.[12]

-

Further purify the product using preparative HPLC.

Experimental Protocols for Evaluation

A variety of in vitro and in vivo assays are used to characterize the pharmacological properties of scopolamine derivatives.

In Vitro Assays

1. Muscarinic Receptor Binding Assay (Radioligand Competition) [13][14]

Objective: To determine the binding affinity (Ki) of a test compound for each muscarinic receptor subtype.

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).

-

Radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS).

-

Test compound (scopolamine derivative).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well filter plates and a cell harvester.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]NMS and varying concentrations of the unlabeled test compound.

-

Incubate at room temperature for 60-120 minutes to reach equilibrium.

-

Terminate the binding by rapid vacuum filtration through glass fiber filter plates using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (concentration of test compound that inhibits 50% of specific [3H]NMS binding) and then determine the Ki value using the Cheng-Prusoff equation.

2. Calcium Mobilization Assay (for M1, M3, M5 Receptors) [4][11][15][16]

Objective: To measure the functional antagonist activity of a compound at Gq-coupled muscarinic receptors.

Materials:

-

Cells expressing the target muscarinic receptor (e.g., CHO-hM1 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer.

-

Muscarinic agonist (e.g., carbachol).

-

Test compound.

-

Fluorescence microplate reader.

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate and culture overnight.

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Add varying concentrations of the test compound (antagonist) and incubate.

-

Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to stimulate the receptor.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Calculate the IC50 value of the antagonist from the dose-response curve.

In Vivo Models

Scopolamine-Induced Amnesia Model [17]

Objective: To evaluate the potential of a test compound to reverse or prevent cognitive deficits. Scopolamine is widely used to induce a model of amnesia in rodents that mimics some aspects of Alzheimer's disease.

Materials:

-

Rodents (mice or rats).

-

Scopolamine hydrobromide.

-

Test compound.

-

Behavioral testing apparatus (e.g., Morris water maze, Y-maze).

Procedure:

-

Administer the test compound to the animals at a predetermined time before the behavioral test.

-

Administer scopolamine (e.g., 0.4-1 mg/kg, i.p.) to induce amnesia, typically 30 minutes before the test.

-

Conduct the behavioral test to assess learning and memory (e.g., escape latency in the Morris water maze, spontaneous alternation in the Y-maze).

-

Compare the performance of the test compound-treated group to the scopolamine-only group and a vehicle control group.

Potential Therapeutic Uses of Scopolamine Derivatives

The development of scopolamine derivatives is driven by the need for more selective and better-tolerated drugs for a variety of conditions.

-

Postoperative Nausea and Vomiting (PONV) and Motion Sickness: This is the primary indication for scopolamine.[18] Derivatives with a longer duration of action or reduced central nervous system side effects are of interest.

-

Irritable Bowel Syndrome (IBS) and other Gastrointestinal Disorders: The antispasmodic effects of muscarinic antagonists can be beneficial in treating the symptoms of IBS. Derivatives with selectivity for M3 receptors, which are prevalent in the gut, are being investigated.[19] N-butylscopolamine (Buscopan) is a peripherally acting derivative used for this purpose.[14]

-

Chronic Obstructive Pulmonary Disease (COPD): M3 receptor antagonists are effective bronchodilators. Selective derivatives could offer a therapeutic advantage by minimizing side effects associated with the blockade of other muscarinic receptor subtypes.

-

Overactive Bladder: M3 receptor antagonists are a mainstay in the treatment of overactive bladder.

-

Depression: Preclinical and clinical evidence suggests that scopolamine may have rapid-acting antidepressant effects.[20][21] The development of derivatives with an optimized profile for this indication is an active area of research.

-

Organophosphate Poisoning: Scopolamine can be used as an adjunct to atropine in the treatment of organophosphate nerve agent poisoning, due to its ability to cross the blood-brain barrier and antagonize central muscarinic receptors.

Structure-Activity Relationships (SAR)

The relationship between the chemical structure of tropane alkaloids and their biological activity is a key area of study for the rational design of new derivatives.[22][23][24][25]

-

The Tropane Skeleton: The rigid bicyclic structure of the tropane core is crucial for binding to the muscarinic receptor.

-

The Ester Group: The ester linkage and the nature of the acid moiety significantly influence potency and selectivity. Esters of aromatic or higher molecular weight acids often exhibit antagonist activity.[25]

-

The Quaternary Ammonium Group: Quaternization of the nitrogen atom, as in N-methylscopolamine and homatropine methylbromide, generally restricts the molecule's ability to cross the blood-brain barrier, leading to peripherally selective action.[8]

-

Stereochemistry: The stereochemistry at the chiral centers of the tropane ring and the acid moiety is critical for high-affinity binding to muscarinic receptors.

Conclusion

Scopolamine and its derivatives represent a versatile class of compounds with a broad range of existing and potential therapeutic applications. The ongoing research into their synthesis, pharmacology, and structure-activity relationships is paving the way for the development of novel drugs with improved efficacy and safety profiles. The in-depth understanding of their interactions with muscarinic receptor subtypes and the downstream signaling pathways they modulate is essential for the rational design of the next generation of muscarinic receptor-targeted therapies. This technical guide provides a foundational resource for researchers and drug development professionals working in this exciting field.

References

- 1. Design, synthesis and preclinical evaluation of muscarine receptor antagonists via a scaffold-hopping approach (u:scholar - o:2044711) [uscholar.univie.ac.at]

- 2. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and preclinical evaluation of muscarine receptor antagonists via a scaffold-hopping approach [ouci.dntb.gov.ua]

- 7. Multiple binding affinities of N-methylscopolamine to brain muscarinic acetylcholine receptors: differentiation from M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Homatropine methylbromide - Wikipedia [en.wikipedia.org]

- 9. medkoo.com [medkoo.com]

- 10. Scopolamine provocation-based pharmacological MRI model for testing procognitive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. What is the mechanism of Homatropine Methylbromide? [synapse.patsnap.com]

- 14. The BUSCOPAN study: a randomized-controlled non-inferiority trial of a continuous butylscopolamine infusion versus placebo in patients with a renal colic not responding to oral non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. grokipedia.com [grokipedia.com]

- 18. Transdermal scopolamine for the prevention of postoperative nausea and vomiting: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pre-clinical and clinical pharmacology of selective muscarinic M3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Scopolamine rapidly increases mTORC1 signaling, synaptogenesis, and antidepressant behavioral responses - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pure.eur.nl [pure.eur.nl]

- 23. Homatropine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 24. STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. pharmacy180.com [pharmacy180.com]

The Arc of a Molecule: An In-Depth History of Scopolamine in Medical Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Scopolamine (B1681570), a tropane (B1204802) alkaloid derived from plants of the nightshade family, has traversed a remarkable and often controversial path in the annals of medical research. From its early use as a crude plant extract to its synthesis and application in modern medicine, scopolamine's journey reflects the evolution of pharmacology, anesthesia, and our understanding of the cholinergic nervous system. This technical guide provides a comprehensive overview of the history of scopolamine in medical research, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and historical applications.

Early Isolation and Characterization

The story of scopolamine's entry into modern medicine begins in the late 19th century. While plants containing scopolamine, such as Atropa belladonna (deadly nightshade) and Hyoscyamus niger (henbane), had been used for centuries in traditional medicine and for more nefarious purposes, the isolation of the active compound was a key scientific milestone.[1]

The German scientist Albert Ladenburg is credited with the first isolation of scopolamine in 1880.[2] This achievement paved the way for more systematic research into its pharmacological properties, moving beyond the often unpredictable and dangerous use of crude plant preparations.

Anesthesia and the Era of "Twilight Sleep"